molecular formula C10H16Cl2N4Pd B13102538 Palladium,dichlorobis(1-ethyl-1H-imidazole)-

Palladium,dichlorobis(1-ethyl-1H-imidazole)-

Katalognummer: B13102538
Molekulargewicht: 369.6 g/mol
InChI-Schlüssel: KTJOQDJLWOISCW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palladium, dichlorobis(1-ethyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-ethyl-1H-imidazole ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium chloride with 1-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Palladium, dichlorobis(1-ethyl-1H-imidazole)- can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to the formation of palladium metal.

    Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

    Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating.

Major Products:

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium metal or lower oxidation state complexes.

    Substitution: New palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Palladium, dichlorobis(1-ethyl-1H-imidazole)- has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of Palladium, dichlorobis(1-ethyl-1H-imidazole)- in catalysis involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The 1-ethyl-1H-imidazole ligands help stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.

Vergleich Mit ähnlichen Verbindungen

  • Palladium, dichlorobis(1-methyl-1H-imidazole)-
  • Palladium, dichlorobis(1-phenyl-1H-imidazole)-

Comparison: Palladium, dichlorobis(1-ethyl-1H-imidazole)- is unique due to the presence of the 1-ethyl-1H-imidazole ligands, which can impart different steric and electronic properties compared to other imidazole derivatives

Eigenschaften

Molekularformel

C10H16Cl2N4Pd

Molekulargewicht

369.6 g/mol

IUPAC-Name

dichloropalladium;1-ethylimidazole

InChI

InChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

KTJOQDJLWOISCW-UHFFFAOYSA-L

Kanonische SMILES

CCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.